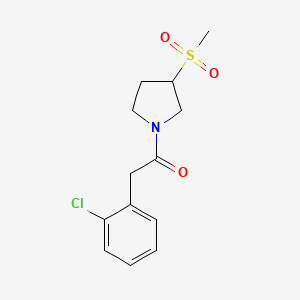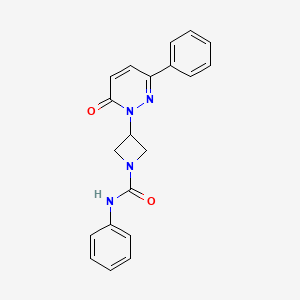
4-(3-cyanomorpholine-4-carbonyl)-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-cyanomorpholine-4-carbonyl)-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as CMCS and has been used in various studies due to its unique properties.
Wirkmechanismus
The mechanism of action of CMCS involves the binding of the compound to the active site of the protease enzyme. The sulfonamide group of CMCS interacts with the amino acid residues in the active site of the enzyme, leading to the inhibition of the enzyme activity. The morpholine ring of CMCS also plays a crucial role in the binding to the enzyme, as it interacts with the hydrophobic pocket of the enzyme.
Biochemical and Physiological Effects:
CMCS has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inhibiting the activity of cathepsin B and L. CMCS has also been found to have anti-inflammatory properties by inhibiting the activity of matrix metalloproteinases (MMPs). Additionally, CMCS has been used in the treatment of Alzheimer's disease due to its ability to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid beta peptides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CMCS in lab experiments is its high potency and selectivity towards protease enzymes. It has also been found to be stable under various conditions, making it suitable for use in different experimental setups. However, one of the limitations of using CMCS is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of CMCS in scientific research. One potential area of research is the development of new protease inhibitors based on the structure of CMCS. Another area of research is the use of CMCS as a fluorescent probe for the detection of protease activity in vivo. Additionally, CMCS could be used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Conclusion:
In conclusion, CMCS is a unique chemical compound that has gained significant attention in the field of scientific research. It has been used as a protease inhibitor, fluorescent probe, and potential drug candidate for the treatment of various diseases. The synthesis method of CMCS is straightforward, and it has been found to have several advantages and limitations for use in lab experiments. With several future directions for research, CMCS has the potential to make significant contributions to the field of scientific research.
Synthesemethoden
The synthesis of CMCS involves the reaction of 4-aminobenzenesulfonamide with 3-cyanomorpholine-4-carbonyl chloride and N-methyl-2-propanamine. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is obtained in high yields and can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
CMCS has been used in various scientific research studies due to its unique properties. It is commonly used as a protease inhibitor and has been found to inhibit the activity of various proteases, including cathepsin B, cathepsin L, and papain. CMCS has also been used as a fluorescent probe for the detection of protease activity in living cells.
Eigenschaften
IUPAC Name |
4-(3-cyanomorpholine-4-carbonyl)-N-methyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-12(2)18(3)24(21,22)15-6-4-13(5-7-15)16(20)19-8-9-23-11-14(19)10-17/h4-7,12,14H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEBUXDWPQEEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCOCC2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2715965.png)
![3-Methyl-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2715966.png)
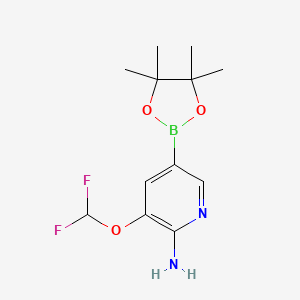
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2715969.png)
![3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-pyridin-3-ylmethyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2715970.png)
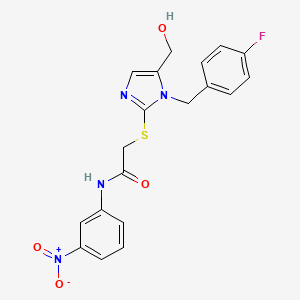
![4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2715974.png)
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2715978.png)
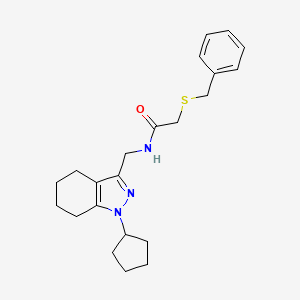
![7-[(2-Chlorophenyl)methyl]-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2715980.png)
![6-isobutyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2715981.png)
![8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2715982.png)
